molecular formula C17H20ClNO3S B2833078 N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide CAS No. 863007-58-3

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide

Cat. No.: B2833078
CAS No.: 863007-58-3
M. Wt: 353.86
InChI Key: VZKSBVHQXXXVIL-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a dioxido-dihydrothiophenyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Dihydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step involves the reaction of the dihydrothiophene intermediate with a chlorophenyl reagent, often under conditions that promote electrophilic aromatic substitution.

    Formation of the Cyclohexanecarboxamide Moiety: This can be done by reacting the intermediate with cyclohexanecarboxylic acid or its derivatives, using coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide: Lacks the dioxido group, which may affect its reactivity and biological activity.

    N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzenecarboxamide: Contains a benzenecarboxamide moiety instead of a cyclohexanecarboxamide moiety, which could influence its physical and chemical properties.

Uniqueness

N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the dioxido-dihydrothiophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its unique properties.

Properties

IUPAC Name

N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c18-14-7-4-8-15(11-14)19(16-9-10-23(21,22)12-16)17(20)13-5-2-1-3-6-13/h4,7-11,13,16H,1-3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKSBVHQXXXVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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